molecular formula C12H15NO B14729559 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- CAS No. 13157-50-1

4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl-

Katalognummer: B14729559
CAS-Nummer: 13157-50-1
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: VLBRQYCIAYGNES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of phenyl-substituted amines with carbonyl compounds in the presence of an acid catalyst can lead to the formation of the oxazine ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine oxides, while substitution reactions can produce a variety of functionalized oxazine derivatives .

Wissenschaftliche Forschungsanwendungen

4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

  • 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-
  • 4H-Benzo[d][1,3]oxazine
  • 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides

Comparison: 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other oxazines, it may exhibit different reactivity and biological activities. For example, the presence of the phenyl group can enhance its interaction with biological targets, making it a valuable scaffold for drug development .

Eigenschaften

CAS-Nummer

13157-50-1

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

6,6-dimethyl-2-phenyl-4,5-dihydro-1,3-oxazine

InChI

InChI=1S/C12H15NO/c1-12(2)8-9-13-11(14-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI-Schlüssel

VLBRQYCIAYGNES-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCN=C(O1)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.